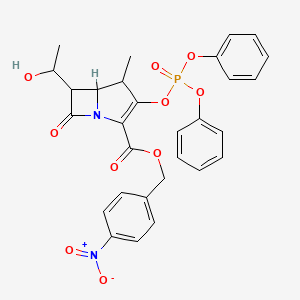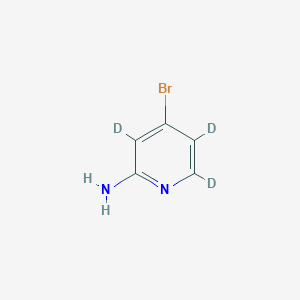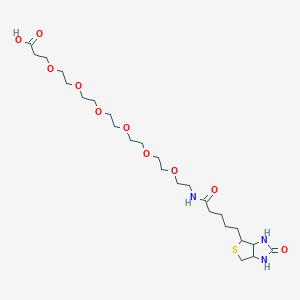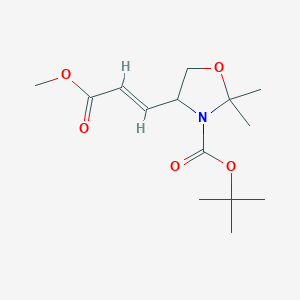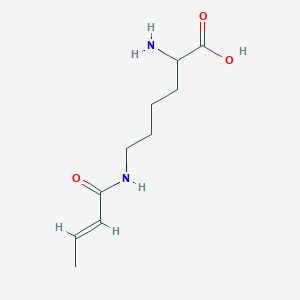
epsilon-N-Crotonyllysine
描述
Epsilon-N-Crotonyllysine is a post-translational modification of lysine residues in proteins. This modification involves the addition of a crotonyl group to the epsilon-amino group of lysine. It has been identified in both histone and non-histone proteins and is associated with various biological processes, including gene regulation and protein-protein interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-N-Crotonyllysine can be achieved using the pyrrolysine amber suppression system. This method involves the genetic incorporation of the crotonyl group into lysine residues at specific sites within proteins. The reaction conditions typically involve the use of orthogonal aminoacyl-tRNA synthetase and tRNA pairs, which are evolved to incorporate this compound in response to amber codons in Escherichia coli .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The synthesis is primarily conducted in research laboratories for scientific studies.
化学反应分析
Types of Reactions
Epsilon-N-Crotonyllysine undergoes various chemical reactions, including:
Acylation: The addition of an acyl group to the lysine residue.
Deacylation: The removal of the acyl group from the lysine residue.
Common Reagents and Conditions
Common reagents used in these reactions include acyl-CoA for acylation and specific enzymes such as histone deacetylases for deacylation. The reactions typically occur under physiological conditions within the cell .
Major Products Formed
The major products formed from these reactions include crotonylated proteins, which can have altered functions and interactions compared to their non-crotonylated counterparts.
科学研究应用
Epsilon-N-Crotonyllysine has several scientific research applications, including:
Epigenetics: It serves as an epigenetic marker associated with active transcription and gene regulation.
Protein Function Studies: Researchers use it to study the effects of post-translational modifications on protein function and interactions.
Disease Research: It is investigated for its role in various diseases, including cancer and neuropsychiatric disorders.
作用机制
The mechanism by which epsilon-N-Crotonyllysine exerts its effects involves the modification of lysine residues, which can alter the structure and function of proteins. This modification can affect protein-protein interactions, gene expression, and other cellular processes. The molecular targets include histone and non-histone proteins, and the pathways involved are related to chromatin remodeling and transcription regulation .
相似化合物的比较
Similar Compounds
- Epsilon-N-Propionyllysine
- Epsilon-N-Butyryllysine
- Epsilon-N-Acetyllysine
Uniqueness
Epsilon-N-Crotonyllysine is unique due to its distinct crotonyl group, which contains a carbon-carbon double bond. This structural feature imparts unique regulatory mechanisms compared to other lysine acylations, such as acetylation and butyrylation .
属性
IUPAC Name |
2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8253263.png)
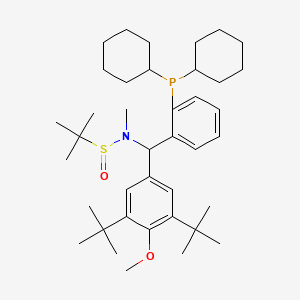
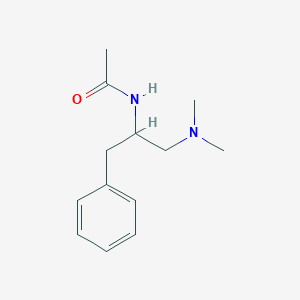
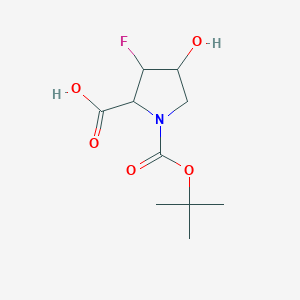
![[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate](/img/structure/B8253307.png)
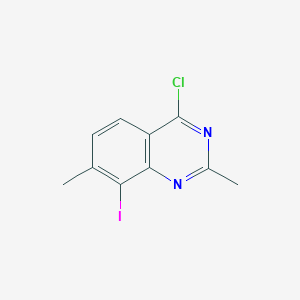
![tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B8253320.png)
![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B8253325.png)
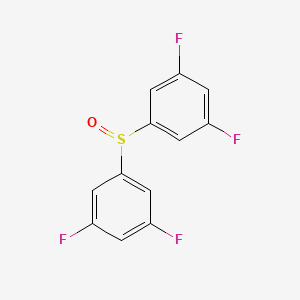
![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)
